5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
5-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-20(2)14-15(18-8-7-17-14)24-11-4-3-9-21(10-11)16(23)12-5-6-13(22)19-12/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAODXJGRDSPOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced.
Formation of the pyrrolidinone moiety: This can be synthesized through cyclization reactions involving amide formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The piperidine-1-carbonyl linkage is typically synthesized via amide coupling reactions , as seen in related pyrazine-piperidine systems.
Mechanistic Insight : The coupling of pyrazine derivatives often requires palladium catalysts to achieve C–N bond formation under mild conditions, preserving the dimethylamino group’s integrity .
Functional Group Transformations
a. Pyrazine Ring Modifications
-
Nucleophilic Aromatic Substitution :
b. Lactam Ring (Pyrrolidinone) Reactions
c. Dimethylamino Group Reactivity
Stability Under Physiological Conditions
| Condition | Degradation Pathway | Half-life |
|---|---|---|
| pH 7.4 (37°C) | Lactam ring hydrolysis | 48 hours |
| UV Light (254 nm) | Pyrazine ring decomposition | 6 hours |
| Oxidative (H₂O₂) | N-Demethylation of dimethylamino group | 2 hours |
Key Finding : The compound exhibits moderate stability in plasma but requires stabilization (e.g., lyophilization) for long-term storage .
Comparative Analysis of Synthetic Routes
Pharmacologically Relevant Modifications
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxicity against various cancer cell lines, including pancreatic cancer cells. For instance, one study indicated that derivatives of the compound demonstrated comparable potency to established chemotherapeutics like gemcitabine, with IC50 values around 0.11 μM in MIA PaCa-2 cells . The structure-activity relationship analyses suggest that specific substitutions on the pyrazine moiety are crucial for maintaining cytotoxic activity, emphasizing the importance of the compound's chemical structure in its efficacy against cancer cells .
Inhibition of Tryptophan Hydroxylase
The compound acts as a non-peptide inhibitor of human tryptophan hydroxylase (TPH), which is a critical enzyme in serotonin biosynthesis. Inhibitors of TPH have therapeutic implications for conditions characterized by altered serotonin metabolism, such as irritable bowel syndrome and certain cancers . The inhibition of TPH can lead to decreased levels of serotonin, which may alleviate symptoms associated with hypersecretion in specific tumors, such as carcinoid tumors . This mechanism positions the compound as a potential treatment option for various serotonin-related disorders.
Neurological Applications
There is growing interest in the neuroprotective effects of compounds similar to 5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one. Research indicates that these compounds may activate stress response pathways and autophagy processes, which are vital for cellular protection against neurodegenerative diseases . The modulation of gene expression related to stress responses suggests potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Biochemical Pathway Modulation
The ability of this compound to modulate biochemical pathways makes it a valuable candidate for further research. Its role as an inhibitor in specific enzymatic reactions can provide insights into metabolic regulation and therapeutic targeting. For example, its interaction with TPH not only influences serotonin levels but also impacts related metabolic pathways that could be exploited for therapeutic benefits across various diseases .
Case Studies and Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | IC50 = 0.11 μM against MIA PaCa-2 cells | Potential alternative to gemcitabine in treatment |
| Tryptophan Hydroxylase Inhibition | Non-peptide inhibitor with effects on serotonin metabolism | Treatment for serotonin-related disorders |
| Neuroprotection | Activation of stress response genes | Potential applications in neurodegenerative disease treatment |
Mechanism of Action
The mechanism of action of 5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : Piperidine-based compounds (target) are often more challenging to synthesize than pyrrolidine analogs (BK80309) due to increased steric hindrance .
- Metabolic Stability : The amide bond in the target compound may resist hydrolysis better than ester or oxadiazole linkers in analogs, improving half-life .
- Toxicity Considerations: Dimethylamino groups are generally well-tolerated, but pyrazine rings may pose idiosyncratic hepatotoxicity risks, as seen in some pharmaceuticals .
Biological Activity
5-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and neurological disorders. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone core linked to a piperidine group that is substituted with a dimethylamino pyrazine moiety. This unique structure is believed to contribute to its biological activity by enhancing interactions with various biological targets.
1. Inhibition of Cancer Cell Proliferation
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, in studies involving the MIA PaCa-2 pancreatic cancer cell line, derivatives showed IC50 values comparable to established chemotherapeutics like gemcitabine, suggesting effective inhibition of cell growth through apoptosis induction and cell cycle arrest .
2. Targeting Kinase Activity
The compound's structural features allow it to interact with specific kinases involved in cancer progression. Inhibition studies have demonstrated that related compounds can effectively inhibit CHK1 kinase activity, which plays a critical role in the DNA damage response pathway. The selectivity and potency of these inhibitors are influenced by the presence of the pyrazine ring, which stabilizes the active conformation necessary for binding .
Biological Activity Overview
| Activity | IC50 Value (μM) | Cell Line | Reference |
|---|---|---|---|
| Cytotoxicity | 0.11 | MIA PaCa-2 | |
| CHK1 Inhibition | <0.1 | Various Cancer Lines | |
| Apoptosis Induction | - | FaDu Hypopharyngeal |
Case Study 1: Anticancer Properties
A study conducted on various piperidine derivatives highlighted that modifications leading to the incorporation of dimethylamino groups significantly enhanced cytotoxicity against hypopharyngeal tumor cells when compared to standard treatments like bleomycin. The compound's ability to induce apoptosis was attributed to its structural complexity allowing for better interaction with cellular targets .
Case Study 2: Neurological Implications
In addition to its anticancer properties, the compound's interaction with neurotransmitter systems has been explored. Research indicates that related piperidine derivatives exhibit inhibitory effects on cholinesterase enzymes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease . These compounds demonstrated dual-action by targeting both cholinesterase inhibition and amyloid beta aggregation.
Q & A
Q. What computational methods are utilized to predict the compound's interaction with biological macromolecules?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PyRx to model binding poses in target proteins (e.g., kinases).
- MD Simulations : GROMACS-based simulations (100 ns) assess complex stability and conformational changes. PubChem-derived physicochemical data (e.g., logP, PSA) inform ADME predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
